3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one, with the CAS number 171967-74-1, is a chemical compound that has garnered attention due to its potential pharmaceutical applications. It is classified as a pharmaceutical impurity reference standard and is structurally related to various bioactive compounds, particularly in the context of D2 receptor antagonism.
3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one falls under the category of heterocyclic compounds, specifically benzimidazoles. It is also associated with indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step organic reactions that include condensation and cyclization processes. Specific methods may vary, but a common approach involves the reaction of indole derivatives with carbonyl compounds followed by cyclization to form the benzimidazole core.
The synthesis can be achieved through the following general steps:
The molecular structure of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one features a complex arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions typical for benzimidazole derivatives, including:
Reactions involving this compound are often carried out under controlled conditions to ensure selectivity and yield. For instance, hydroxylation reactions may require specific catalysts or reagents to achieve desired outcomes without overoxidation.
The mechanism of action for compounds like 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one typically involves interaction with specific biological targets such as receptors or enzymes. In pharmacological studies, it has been noted for its potential role as a D2 receptor antagonist, which may influence dopaminergic pathways in the central nervous system.
Studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as schizophrenia or Parkinson's disease .
Key physical properties include:
Chemical properties include:
The primary applications of 3a,7a-dihydroxy-5-(1-methyl-1H-indole-3-carbonyl)-hexahydro-1H-benzo[d]imidazol-2(3H)-one are found in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0